(3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride
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Overview
Description
(3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformation
- A study by Cheung and Shoolingin‐Jordan (1997) explored the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride, which is closely related to (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. This compound was obtained through a multi-step process starting from 4-acetoxyazetidin-2-one. The significance lies in its conversion to aspartate 1-semialdehyde hydrochloride, a stable cyclic form of a labile α-aminoaldehyde (Cheung & Shoolingin‐Jordan, 1997).
Enantioselective Synthesis
- Shiraiwa et al. (2003) and (2006) conducted studies focusing on the preparation of optically active amino acids, including threo-2-amino-3-hydroxy-3-phenylpropanoic acid. Their work involved optical resolution and preferential crystallization techniques, highlighting the importance of obtaining optically pure forms of such compounds for scientific research (Shiraiwa et al., 2003); (Shiraiwa et al., 2006).
Chemical and Enzymatic Routes
- Zhao et al. (2014) discussed the chemo-enzymatic preparation of chiral hydroxy acids, showcasing the integration of chemical synthesis and enzymatic methods to produce optically pure compounds. This approach is relevant for the synthesis of compounds similar to this compound (Zhao et al., 2014).
Amino Acid Derivative Synthesis
- Adamson (1949) and Vasil'eva et al. (2016) examined the synthesis of amino acid derivatives, including amino-alkyl tertiary carbinols and 3,4-disubstituted 4-aminobutanoic acids. These studies are relevant to understanding the chemical behavior and synthetic pathways of compounds like this compound (Adamson, 1949); (Vasil'eva et al., 2016).
Applications in Bioengineering
- Jers et al. (2019) highlighted the production of 3-hydroxypropanoic acid from glycerol using metabolically engineered bacteria. While this study does not directly involve this compound, it demonstrates the potential of bioengineering in the synthesis and application of similar complex organic compounds (Jers et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-3-amino-3-cyclopropylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOBWSBBPZGGTH-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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